An In-Depth Technical Guide to 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering potential improvements in metabolic stability and pharmacokinetic profiles of drug candidates[1][2]. This guide details the chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough characterization workflow. Furthermore, it explores the potential applications of this compound, drawing insights from the known biological activities of related tetrazole derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Tetrazole Moiety in Drug Design
The tetrazole ring is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a bioisosteric replacement for the carboxylic acid functional group[1][2]. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug candidates. The acidic nature of the N-H proton on the tetrazole ring (pKa ≈ 4.5-5) allows it to exist as an anion at physiological pH, mimicking the carboxylate anion. This property is crucial for interactions with biological targets that recognize carboxylates.
The incorporation of a thioether linkage and a propanoic acid chain in 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid introduces additional structural and functional diversity. The thioether bond can influence the compound's conformation and metabolic fate, while the propanoic acid moiety provides a potential handle for further chemical modification or can contribute to the molecule's overall pharmacokinetic profile. This unique combination of functional groups makes 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid an intriguing building block for the synthesis of novel bioactive compounds.
Core Molecular Properties
Chemical Structure and Identifiers
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IUPAC Name: 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid
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Molecular Formula: C₅H₈N₄O₂S[3]
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Molecular Weight: 188.21 g/mol [3]
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CAS Number: 61607-70-1
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Canonical SMILES: CN1N=NN=C1SCCC(=O)O[3]
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InChI Key: DCMWNNYAWPGTDB-UHFFFAOYSA-N[3]
Physicochemical Properties
While experimental data for this specific compound is limited in publicly available literature, the following properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Estimated Value | Rationale/Source |
| Physical State | White to off-white solid | Based on similar tetrazole and thioether carboxylic acid compounds. |
| Melting Point | Not available | Experimental determination is required for an accurate value. |
| pKa | ~4.5 (Carboxylic Acid) | Typical range for propanoic acid derivatives. |
| Solubility | Soluble in water and polar organic solvents like methanol, ethanol, and DMSO. | The presence of the carboxylic acid and tetrazole ring enhances polarity. |
| LogP | -0.1 (Predicted) | Calculated value suggests a relatively hydrophilic nature[4]. |
Synthesis and Characterization
A plausible and efficient synthetic route to 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid is through a Michael addition reaction. This well-established reaction involves the conjugate addition of a nucleophile, in this case, the thiolate of 1-methyl-1H-tetrazole-5-thiol, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its ester.
Proposed Synthetic Pathway: Michael Addition
The proposed synthesis involves the base-catalyzed Michael addition of 1-methyl-1H-tetrazole-5-thiol to acrylic acid. The use of a base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylic acid.
reactant1 [label="1-methyl-1H-tetrazole-5-thiol"]; reactant2 [label="Acrylic Acid"]; product [label="3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid"]; base [label="Base (e.g., Triethylamine)", shape=ellipse, fillcolor="#FFFFFF"]; solvent [label="Solvent (e.g., Ethanol)", shape=ellipse, fillcolor="#FFFFFF"];
reactant1 -> reaction_point [arrowhead=none]; reactant2 -> reaction_point; base -> reaction_point [label="Catalyst"]; solvent -> reaction_point [style=dotted, arrowhead=none]; reaction_point [label="+", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.3]; reaction_point -> product [label="Michael Addition"]; }
Proposed synthesis of the target compound via Michael addition.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for thiol-Michael additions[5][6][7][8][9]. Optimization may be required to achieve the best results.
Materials:
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1-methyl-1H-tetrazole-5-thiol
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Acrylic acid
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Triethylamine (TEA)
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Ethanol (anhydrous)
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Ethyl acetate
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Hexanes
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Hydrochloric acid (1 M)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1H-tetrazole-5-thiol (1.0 eq) in anhydrous ethanol.
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Addition of Base: To the stirred solution, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to facilitate the formation of the thiolate.
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Addition of Michael Acceptor: Slowly add acrylic acid (1.05 eq) to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid.
Characterization Workflow
A thorough characterization of the synthesized compound is essential to confirm its identity and purity.
start [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)"]; ms [label="Mass Spectrometry\n(HRMS)"]; ir [label="Infrared Spectroscopy\n(FT-IR)"]; purity [label="Purity Analysis\n(HPLC, Elemental Analysis)"]; end [label="Confirmed Structure and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> nmr; start -> ms; start -> ir; nmr -> purity; ms -> purity; ir -> purity; purity -> end; }
A typical workflow for the characterization of the synthesized compound.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the tetrazole ring (singlet, ~3.8-4.0 ppm), two methylene groups of the propanoic acid chain (triplets, ~2.7-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the two methylene carbons, the carbonyl carbon of the carboxylic acid, and the carbon atom of the tetrazole ring attached to the sulfur atom.
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Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C-H stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound. The fragmentation pattern may show characteristic losses of water, carbon dioxide, and cleavage of the thioether bond.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.
Bioisostere for Carboxylic Acids
As previously mentioned, the primary utility of the tetrazole ring is as a bioisostere of a carboxylic acid. This compound could be used as a building block to replace a carboxylic acid in a known bioactive molecule to improve its drug-like properties.
Antimicrobial Agents
Tetrazole derivatives have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties. The unique electronic and steric properties of the tetrazole ring can contribute to interactions with microbial targets.
Anti-inflammatory and Analgesic Agents
Several tetrazole-containing compounds have been investigated for their anti-inflammatory and analgesic effects. The acidic nature of the tetrazole ring can be important for binding to enzymes such as cyclooxygenases (COX).
Other Therapeutic Areas
The versatility of the tetrazole scaffold has led to its incorporation into compounds targeting a diverse array of diseases, including cancer, diabetes, and neurodegenerative disorders[1]. The specific substitution pattern of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid may confer novel activities in these or other therapeutic areas.
Safety and Handling
Based on safety data for similar compounds, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid should be handled with care in a laboratory setting. It is predicted to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid is a compound with significant potential as a building block in medicinal chemistry. Its combination of a metabolically stable tetrazole ring, a flexible thioether linkage, and a modifiable propanoic acid moiety makes it an attractive starting point for the synthesis of novel drug candidates. While further experimental investigation is required to fully elucidate its physicochemical and biological properties, this in-depth technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related molecules. The proposed synthetic and characterization workflows offer a practical starting point for its preparation and validation, paving the way for its inclusion in drug discovery programs.
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